molecular formula C22H16BrN3O4 B15109341 7-bromo-4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-4H-chromene-2-carboxamide

7-bromo-4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-4H-chromene-2-carboxamide

Cat. No.: B15109341
M. Wt: 466.3 g/mol
InChI Key: UCKVULAACDNAGR-UHFFFAOYSA-N
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Description

This compound is a brominated chromene carboxamide derivative fused with a 1,2,5-oxadiazole (furazan) ring and a tetrahydronaphthalene moiety. Its structural complexity arises from three key components:

  • The bromine substituent at position 7 enhances electrophilicity and may influence binding affinity in biological systems.
  • 1,2,5-Oxadiazole ring: Known for metabolic stability and hydrogen-bonding capabilities, this heterocycle likely improves pharmacokinetic properties.

Properties

Molecular Formula

C22H16BrN3O4

Molecular Weight

466.3 g/mol

IUPAC Name

7-bromo-4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]chromene-2-carboxamide

InChI

InChI=1S/C22H16BrN3O4/c23-15-7-8-16-17(27)11-19(29-18(16)10-15)22(28)24-21-20(25-30-26-21)14-6-5-12-3-1-2-4-13(12)9-14/h5-11H,1-4H2,(H,24,26,28)

InChI Key

UCKVULAACDNAGR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=NON=C3NC(=O)C4=CC(=O)C5=C(O4)C=C(C=C5)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available starting materials

    Formation of Chromene Core: The chromene core can be synthesized through a condensation reaction between a phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Bromination: The bromine atom is introduced through an electrophilic bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Introduction of Oxadiazole Group: The oxadiazole group can be introduced through a cyclization reaction involving a hydrazide and a carboxylic acid derivative.

    Formation of Carboxamide Group: The carboxamide group is typically formed through an amidation reaction between an amine and a carboxylic acid or its derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as flow chemistry, microwave-assisted synthesis, and the use of green solvents and catalysts to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxo group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxo group or the bromine atom, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may exhibit biological activities such as antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.

    Medicine: The compound’s potential therapeutic properties can be explored for the treatment of various diseases.

    Industry: It can be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 7-bromo-4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-4H-chromene-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The presence of the oxadiazole and chromene moieties suggests potential interactions with enzymes and receptors, leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Physicochemical Properties

The following table compares key structural and physicochemical attributes with related compounds:

Compound Name Molecular Weight (g/mol) Key Substituents Melting Point (°C) UV λmax (nm) Reference
7-Bromo-4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-4H-chromene-2-carboxamide ~475.3 Br (C7), Oxadiazole, Tetrahydronaphthalene N/A N/A
4-Oxo-N-phenyl-4H-chromene-2-carboxamide ~265.3 H (C7), Phenyl N/A ~255 (CH3OH)
N-(o-Tolyl)-2-bromo-4,5-dimethoxybenzamide ~364.2 Br (C2), Methoxy (C4, C5), o-Tolyl N/A N/A
4-[(4-Bromophenyl)sulfonyl]-N-[3-methyl-1-oxo-1-(p-tolyl)butan-2-yl]benzamide (Compound 7b) ~513.4 Br (C4), Sulfonyl, p-Tolyl 154–155 202.6 (CH3OH)

Key Observations :

  • The bromine substitution in the main compound contrasts with the sulfonyl and methoxy groups in analogs, likely altering electronic properties and solubility.
  • Chromene-based compounds exhibit UV absorption near 255 nm due to conjugated π-systems, as seen in 4-oxo-N-phenyl-4H-chromene-2-carboxamide . The absence of data for the main compound suggests further spectroscopic characterization is needed.

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